Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate (CAS 1196155-72-2) is a fluorinated benzimidazole derivative with the molecular formula C₁₁H₁₁FN₂O₂ and a molecular weight of 222.22 g/mol. It bears a 5-fluoro substituent on the benzimidazole core and an ethyl acetate moiety at the 2-position, yielding a computed XLogP3 of 1.8.

Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol
Cat. No. B12628047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate
Molecular FormulaC11H11FN2O2
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C11H11FN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14)
InChIKeyGPPUVEXVPUUYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate: Structural and Physicochemical Profile for Procurement


Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate (CAS 1196155-72-2) is a fluorinated benzimidazole derivative with the molecular formula C₁₁H₁₁FN₂O₂ and a molecular weight of 222.22 g/mol [1]. It bears a 5-fluoro substituent on the benzimidazole core and an ethyl acetate moiety at the 2-position, yielding a computed XLogP3 of 1.8 [1]. The compound is commercially available at NLT 98% purity with comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS .

Why Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate Cannot Be Replaced by Unsubstituted or Non-Fluorinated Analogs


The 5-fluoro substitution pattern is not equivalent to unsubstituted or 4-fluoro analogs because fluorine's strong electron-withdrawing effect reduces the pKa of the benzimidazole N–H by ~3 log units (from ~12.8 to ~9.47) [1], altering hydrogen-bonding capacity and protonation states at physiological pH. Furthermore, the ethyl ester moiety provides a controlled lipophilic handle (XLogP3 = 1.8) that is distinct from the free acid (XLogP3 = 1.5) [2], impacting solubility, permeability, and reactivity in downstream synthetic transformations [2][3].

Quantitative Differentiation Evidence for Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate


XLogP3 Lipophilicity: Fluoro-Substitution Lowers LogP Relative to Unsubstituted Analog

The target compound (ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate) exhibits a computed XLogP3 of 1.8 [1], which is 0.1 log units lower than the unsubstituted analog ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (XLogP3 = 1.9) [2].

Lipophilicity Drug Design Physicochemical Properties

pKa Modulation: Fluorine Electron-Withdrawing Effect Reduces Benzimidazole N–H pKa

The 5-fluoro substituent lowers the pKa of the benzimidazole N–H. The predicted pKa of 5-fluoro-1H-benzimidazole is approximately 9.47 , whereas unsubstituted benzimidazole has an experimental pKa of 12.8 [1]. This corresponds to a shift of ~3.3 log units.

Acidity Structure-Activity Relationship Medicinal Chemistry

Commercial Purity and Analytical Documentation: NLT 98% with Full QC Package

Synblock supplies Ethyl 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetate at a guaranteed purity of NLT 98%, accompanied by a full suite of analytical documentation including MSDS, NMR, HPLC, and LC-MS . Many generic benzimidazole building blocks are offered at lower purity levels (e.g., 95%) without equivalent QC data.

Quality Control Purity Analytical Characterization

Ethyl Ester vs Free Acid: Enhanced Lipophilicity for Membrane Permeability

The ethyl ester form (XLogP3 = 1.8) is more lipophilic than the corresponding free acid 2-(5-fluoro-1H-benzo[d]imidazol-2-yl)acetic acid (XLogP3 = 1.5) [1][2], representing a 0.3 log unit increase.

Prodrug Design Lipophilicity Drug Delivery

Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate: Preferred Application Scenarios


Kinase Inhibitor Lead Generation

The pKa-tuned benzimidazole scaffold (ΔpKa ≈ -3.3 vs. unsubstituted) enhances hydrogen-bonding interactions with kinase hinge regions, making this ester a strategic building block for ATP-competitive inhibitor libraries. The ethyl ester provides a tractable handle for amide coupling to generate diverse kinase inhibitor candidates.

Synthesis of Fluorinated AT1 Receptor Antagonists

Benzimidazole-based AT1 receptor blockers benefit from the 5-fluoro substitution pattern to modulate receptor affinity. This compound serves as a key intermediate for constructing dual-acting antihypertensive agents, leveraging the differentiated lipophilicity (XLogP3 = 1.8) [1] to balance potency and metabolic stability.

Prodrug Strategy for CNS-Penetrant Candidates

The ethyl ester moiety provides a 0.3 log unit lipophilicity advantage over the free acid [2], potentially enhancing passive permeability across the blood-brain barrier. Researchers can exploit this property to design ester prodrugs that are hydrolyzed in vivo to the active acid form.

Chemical Biology Probe Development

With NLT 98% purity and full QC documentation (NMR, HPLC, LC-MS) , this compound meets the rigorous standards required for chemical probe synthesis, ensuring reproducibility in target engagement studies and cellular profiling assays.

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